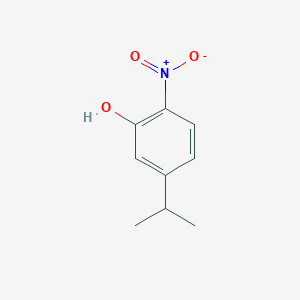

5-isopropyl-2-nitrophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2-nitro-5-propan-2-ylphenol |

InChI |

InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3 |

InChI Key |

QJJGPZTVVISLNI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Isopropyl-2-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 5-isopropyl-2-nitrophenol, a valuable chemical intermediate in various research and development applications. This document outlines a proven synthetic protocol and discusses the key analytical techniques used to verify the structure and purity of the compound.

Core Data Presentation

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 153506-06-0 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| Computed XLogP3 | 3.1 | [2] |

| Computed Hydrogen Bond Donor Count | 1 | [2] |

| Computed Hydrogen Bond Acceptor Count | 3 | [2] |

| Computed Rotatable Bond Count | 1 | [3] |

| Computed Topological Polar Surface Area | 66.1 Ų | [2][3] |

| Computed Heavy Atom Count | 13 | [2][3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 3-isopropylphenol (B134271). The ortho-directing effect of the hydroxyl group and the meta-directing effect of the isopropyl group (relative to the nitro group) favor the formation of the desired product.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

This protocol is adapted from an established method for the synthesis of this compound.[1]

Materials:

-

3-isopropylphenol

-

Sodium nitrate (NaNO₃)

-

Sulfuric acid (H₂SO₄), 3M solution

-

Sodium nitrite (NaNO₂), catalytic amount

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Methanol (B129727) (MeOH)

Procedure:

-

Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 mL of dichloromethane in a round-bottom flask.

-

To this solution, add 2.06 g (24 mmol) of sodium nitrate.

-

Slowly add 25 mL of 3M sulfuric acid to the mixture with stirring.

-

Add a catalytic amount of sodium nitrite.

-

Allow the mixture to stir at room temperature for 24 hours.

-

After 24 hours, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Extract the organic layer with water to remove any remaining acid and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the resulting solid by silica gel chromatography using a mobile phase of 4% methanol in dichloromethane.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound (1.09 g, 27% yield).[1]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Workflow

References

An In-depth Technical Guide to the Physicochemical Properties of 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-isopropyl-2-nitrophenol (CAS No: 153506-06-0). Due to the limited availability of experimentally determined data in peer-reviewed literature, this document presents a combination of computed properties and detailed experimental protocols to enable researchers to determine the key physicochemical parameters of this compound. The guide covers essential properties such as molecular structure, melting and boiling points, acid dissociation constant (pKa), solubility, and spectroscopic characteristics. The provided methodologies are based on established analytical techniques for characterizing nitrophenolic compounds.

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and as an intermediate in the development of novel compounds. A thorough understanding of its physicochemical properties is fundamental for its effective use in research and development, particularly in areas such as reaction kinetics, formulation, and biological activity screening. This guide aims to bridge the current information gap by providing a centralized resource of predicted data and actionable experimental procedures.

Core Physicochemical Properties

While experimental data for this compound is scarce, computational methods provide valuable estimates for its key properties. These predicted values, primarily sourced from the PubChem database, are summarized below.[1] For comparative purposes, experimental data for the related compound 2-nitrophenol (B165410) is also included.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-nitro-5-isopropylphenol | PubChem[1] |

| CAS Number | 153506-06-0 | ChemicalBook[2] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

Table 2: Comparison of Predicted Properties of this compound with Experimental Data for 2-nitrophenol

| Property | This compound (Predicted) | 2-nitrophenol (Experimental) | Source (2-nitrophenol) |

| Melting Point | Not Available | 44-45 °C | CAS Common Chemistry[3] |

| Boiling Point | Not Available | 216 °C | CAS Common Chemistry[3] |

| pKa | Not Available | 7.2 | Alcohols, Phenols and Ethers |

| Water Solubility | Not Available | 2.1 g/L at 20 °C | Toxicological Profile for Nitrophenols[4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and experimental determination of the principal physicochemical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the nitration of 3-isopropylphenol (B134271).[2]

Protocol:

-

Dissolution: Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 mL of dichloromethane (B109758).

-

Addition of Reagents: To the solution, add 2.06 g (24 mmol) of sodium nitrate. Subsequently, add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

-

Reaction: Allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Dilute the reaction mixture with dichloromethane and extract with water. Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting solid by silica (B1680970) gel column chromatography using a 4% methanol (B129727) in dichloromethane eluent to yield the final product.[2]

Determination of Melting Point

The melting point provides an indication of the purity of the compound.

Protocol:

-

Sample Preparation: Ensure the purified this compound is completely dry.

-

Capillary Loading: Load a small amount of the crystalline solid into a capillary tube.

-

Measurement: Use a standard melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Determination of Solubility

The solubility of this compound can be determined in various solvents.

Protocol (Shake-Flask Method):

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed flask.[5]

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.

-

Quantification: Accurately withdraw a known volume of the supernatant. Determine the concentration of the dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Express the solubility in g/L or mol/L.

Determination of Acid Dissociation Constant (pKa)

The pKa can be determined spectrophotometrically by measuring the absorbance at different pH values.[6]

Protocol (Spectrophotometric Method):

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or ethanol.

-

Buffer Solutions: Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12).

-

Sample Preparation: To a set of cuvettes, add a small, constant volume of the stock solution and dilute with each of the buffer solutions.

-

UV-Vis Measurement: Record the UV-Vis spectrum for each buffered solution. The deprotonated phenolate (B1203915) form is expected to have a strong absorbance at a longer wavelength than the protonated form.

-

Data Analysis: Plot the absorbance at the wavelength of maximum absorbance for the phenolate ion against the pH. The pKa is the pH at which the absorbance is half-way between the minimum and maximum absorbance.

Spectroscopic Characterization

3.5.1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

Protocol:

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer.

-

Spectral Interpretation:

-

1H NMR: Expect signals corresponding to the aromatic protons, the isopropyl group (a septet and a doublet), and the phenolic hydroxyl proton. The provided literature data in deuterated acetone (B3395972) is δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[2]

-

13C NMR: Expect distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, alkyl, and carbons attached to electron-withdrawing groups).[7]

-

3.5.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film.

-

Data Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify the characteristic absorption bands for the O-H stretch of the phenol, the C-H stretches of the aromatic ring and isopropyl group, the C=C stretches of the aromatic ring, and the asymmetric and symmetric stretches of the nitro group.

3.5.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

-

Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-500 nm.

-

Spectral Interpretation: Determine the wavelength(s) of maximum absorbance (λmax). For nitrophenols, the position of λmax is sensitive to pH.[6]

Mandatory Visualizations

Since no specific signaling pathways involving this compound have been identified in the literature, a logical workflow for its experimental characterization is provided below.

Caption: Experimental workflow for the synthesis and physicochemical characterization of this compound.

Conclusion

This technical guide provides a foundational resource for researchers working with this compound. While experimentally determined data remains limited, the provided computed properties and detailed experimental protocols offer a clear pathway for the comprehensive characterization of this compound. The methodologies outlined herein are robust and widely applicable for the analysis of substituted nitrophenols, enabling researchers to generate the critical data necessary for their specific applications in drug development and chemical research.

References

- 1. 2-Nitro-5-isopropylphenol | C9H11NO3 | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. youtube.com [youtube.com]

"5-isopropyl-2-nitrophenol CAS number and structure"

An In-depth Technical Guide to 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, and potential areas of application for scientific research and development.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol (B47542) compound. Its chemical structure consists of a benzene (B151609) ring substituted with a hydroxyl group (-OH), a nitro group (-NO2), and an isopropyl group (-CH(CH3)2).

Chemical Identifiers

| Identifier | Value |

| CAS Number | 153506-06-0[1][2][3] |

| IUPAC Name | 2-nitro-5-propan-2-ylphenol[3] |

| Molecular Formula | C9H11NO3[1][2][3] |

| Synonyms | 2-nitro-5-isopropylphenol, 2-nitro-5-isoproylphenol[3] |

| InChI | InChI=1S/C9H11NO3/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6,11H,1-2H3[3] |

| InChIKey | QJJGPZTVVISLNI-UHFFFAOYSA-N[3] |

| SMILES | CC(C)C1=CC(=C(C=C1)--INVALID-LINK--[O-])O[3] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 181.19 g/mol [1][2][3] |

| Purity | 95% (as per one supplier)[2] |

| Storage | 2-8 °C[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-isopropylphenol (B134271).[1]

Experimental Protocol: Synthesis from 3-isopropylphenol

This protocol describes the preparation of 2-nitro-5-isopropylphenol.[1]

Materials:

-

3-isopropylphenol (3.00 g, 22 mmol)

-

Methylene (B1212753) chloride (40 mL)

-

Sodium nitrate (B79036) (2.06 g, 24 mmol)

-

Sulfuric acid (25 mL, 3M)

-

Sodium nitrite (B80452) (catalytic amount)

-

Magnesium sulfate (B86663) (MgSO4)

-

Methanol (MeOH)

Procedure:

-

Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in methylene chloride (40 mL).

-

Add sodium nitrate (2.06 g, 24 mmol) to the solution.

-

Slowly add sulfuric acid (25 mL, 3M), followed by a catalytic amount of sodium nitrite.

-

Allow the mixture to stir at room temperature for 24 hours.

-

After 24 hours, dilute the reaction mixture with methylene chloride and extract it with water.

-

Dry the organic layer over magnesium sulfate (MgSO4) and filter.

-

Evaporate the solvent.

-

Purify the resulting solid by chromatography on silica gel using 4% MeOH in CH2Cl2 as the eluent.

-

This process yields the desired product, this compound (1.09 g, 27% yield).[1]

Characterization:

-

¹H NMR (CD3COCD3): δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[1]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Biological Activities and Signaling Pathways

While there is limited specific data on the biological activities of this compound, the activities of structurally related compounds can suggest potential areas for investigation.

-

Antimicrobial Activity: Phenolic compounds, particularly nitrophenols, are known for their antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol, a related compound, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The nitro group can be reduced to a reactive nitroso radical anion, which can induce oxidative stress in microbial cells.

-

Modulation of Cellular Signaling: The parent compound, 5-isopropyl-2-methylphenol (carvacrol), an isomer of thymol, has been observed to have anxiolytic, antinociceptive, and antidepressant effects, potentially through interaction with the dopaminergic system.[5] Furthermore, it has been shown to enhance penile function in hypertensive rats by restoring endothelial function and reducing smooth muscle hypercontractility, suggesting interactions with pathways related to oxidative stress and calcium homeostasis.[4][6] These findings indicate that the isopropylphenol scaffold can interact with various cellular signaling pathways.

Hypothetical Antimicrobial Mechanism of Action

Based on the known mechanisms of other nitroaromatic compounds, a plausible mechanism of antimicrobial action for this compound could involve the following steps.

Caption: Hypothetical antimicrobial mechanism of action.

Future Research Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, boiling point, solubility, and pKa.

-

Biological Screening: A broad screening of its biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects, is warranted.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the specific cellular signaling pathways involved.

-

Optimization of Synthesis: Further optimization of the synthesis protocol to improve the yield and reduce the formation of byproducts.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound;CAS No.:153506-06-0 [chemshuttle.com]

- 3. 2-Nitro-5-isopropylphenol | C9H11NO3 | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 5-Isopropyl-2-methylphenol | CAS:499-75-2 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. japsonline.com [japsonline.com]

Spectroscopic and Spectrometric Analysis of 5-isopropyl-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 5-isopropyl-2-nitrophenol. It includes a detailed presentation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this compound.

Core Spectroscopic Data

The following sections present the key spectroscopic and spectrometric data for this compound in a structured, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The tables below summarize the ¹H and predicted ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.95 | d |

| Aromatic-H | 7.62 | d |

| Aromatic-H | 7.11 | d |

| Isopropyl-CH | 2.95 | m |

| Isopropyl-CH₃ | 1.24 | d |

| Solvent: CD₃COCD₃[1] |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH | 155-165 |

| C-NO₂ | 135-145 |

| Aromatic C-H | 115-130 |

| Aromatic C-isopropyl | 140-150 |

| Isopropyl-CH | 25-35 |

| Isopropyl-CH₃ | 20-25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectral data for this compound is presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| N-O stretch (nitro group) | 1500-1550 and 1300-1370 | Strong |

| C-O stretch (phenol) | 1180-1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The key mass spectrometric data for this compound is summarized in Table 4. The molecular formula is C₉H₁₁NO₃, with a molecular weight of 181.19 g/mol .[2]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 181 |

| Predicted Key Fragmentation Peaks | m/z 166 ([M-CH₃]⁺), m/z 136 ([M-NO₂]⁺) |

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric analyses are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃COCD₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

To confirm the hydroxyl proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

-

Data Processing: Process the acquired spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: Grind the solid sample with a few drops of Nujol (mineral oil) to create a paste. Place the paste between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or pure KBr pellet/Nujol.

-

Place the sample in the spectrometer and record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol

-

Sample Introduction and Ionization:

-

Introduce the sample into the mass spectrometer. For volatile compounds like nitrophenols, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[3]

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or ion trap.

-

Detection: Detect the separated ions and record their abundance to generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility and stability of 5-isopropyl-2-nitrophenol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document focuses on predicting its physicochemical properties based on structurally analogous compounds, such as other nitrophenols. Furthermore, this guide presents detailed experimental protocols for the systematic determination of its solubility in various solvents and its stability under different environmental conditions. This information is critical for applications in drug development, chemical synthesis, and academic research.

Introduction

This compound is a substituted aromatic compound with potential applications in various fields, including as a synthetic intermediate and for its potential biological activities. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. The presence of a phenolic hydroxyl group, a nitro group, and an isopropyl group on the benzene (B151609) ring dictates its physicochemical properties. This guide outlines the expected solubility and stability profile of this compound and provides robust methodologies for their experimental determination.

Predicted Physicochemical Properties

Based on the known properties of other nitrophenols and substituted phenols, the following characteristics for this compound are predicted.

Predicted Solubility Profile: The solubility of this compound is expected to be low in water due to the hydrophobic nature of the isopropyl group and the benzene ring. However, the presence of the polar hydroxyl and nitro groups will likely afford some solubility in polar organic solvents. The phenolic hydroxyl group suggests that the aqueous solubility will be pH-dependent, increasing in alkaline solutions due to the formation of the more soluble phenolate (B1203915) salt.

Predicted Stability Profile: this compound is anticipated to be moderately stable. As with many nitrophenols, it may be susceptible to degradation under certain conditions, such as exposure to high temperatures, strong oxidizing or reducing agents, and UV light. The stability is also likely to be influenced by pH.

Data Presentation

The following tables provide a structured format for presenting experimentally determined solubility and stability data for this compound.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water (pH 7.0) | 25 | ||

| Water (pH 9.0) | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Hexane | 25 |

Table 2: Stability of this compound under Various Conditions

| Condition | Parameter | Value | Degradation Products Identified |

| pH Stability | |||

| pH 3.0 (25°C, 7 days) | % Remaining | ||

| pH 7.0 (25°C, 7 days) | % Remaining | ||

| pH 9.0 (25°C, 7 days) | % Remaining | ||

| Thermal Stability | |||

| 40°C (7 days) | % Remaining | ||

| 60°C (7 days) | % Remaining | ||

| Photostability | |||

| UV Light (254 nm, 24h) | % Remaining | ||

| Visible Light (24h) | % Remaining |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

4.1. Solubility Determination: Shake-Flask Method

This method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound (solid, high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For colloidal suspensions, centrifuge the samples at high speed.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

4.2. Stability Assessment

This protocol outlines the procedures for evaluating the stability of this compound under various stress conditions.

4.2.1. pH Stability

Materials:

-

Stock solution of this compound in a suitable organic solvent (e.g., acetonitrile)

-

Aqueous buffer solutions of different pH values (e.g., pH 3, 7, and 9)

-

HPLC system

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.

-

Incubation: Store the solutions in sealed, light-protected containers at a constant temperature (e.g., 25°C).

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 7 days), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples directly by HPLC to determine the remaining concentration of this compound. The appearance of new peaks may indicate degradation products.

-

Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation kinetics.

4.2.2. Thermal Stability

Materials:

-

Solid this compound or a solution in a stable solvent

-

Temperature-controlled ovens

-

HPLC system

Procedure:

-

Sample Preparation: Place samples of solid this compound or its solution in sealed vials.

-

Incubation: Store the vials in ovens at elevated temperatures (e.g., 40°C and 60°C). A control sample should be stored at a reference temperature (e.g., 4°C).

-

Time-Point Analysis: At specified time intervals, remove a sample from each temperature condition. If starting with a solid, dissolve it in a suitable solvent to a known concentration.

-

Quantification: Analyze the samples by HPLC to determine the concentration of this compound.

-

Data Analysis: Compare the concentration of the stressed samples to the control sample to determine the extent of thermal degradation.

4.2.3. Photostability

Materials:

-

Solution of this compound in a photochemically inert solvent (e.g., acetonitrile)

-

Photostability chamber equipped with UV and visible light sources

-

Quartz cuvettes or other UV-transparent containers

-

Control samples wrapped in aluminum foil

-

HPLC system

Procedure:

-

Sample Preparation: Prepare a solution of this compound. Place the solution in UV-transparent containers. Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

-

Exposure: Place the test and control samples in the photostability chamber and expose them to a controlled light source for a defined period.

-

Quantification: After the exposure period, analyze both the exposed and control samples by HPLC to determine the concentration of this compound.

-

Data Analysis: Compare the concentration of the exposed sample to the control sample to assess the extent of photodegradation.

Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound.

The Multifaceted Biological Activities of Substituted Nitrophenols: A Technical Guide for Drug Discovery Professionals

Introduction: Substituted nitrophenols, a class of aromatic compounds characterized by a phenol (B47542) ring bearing one or more nitro groups and other substituents, have emerged as a significant scaffold in medicinal chemistry. The electronic properties conferred by the nitro group, combined with the versatility of substitution patterns on the aromatic ring, give rise to a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of substituted nitrophenols, focusing on their antimicrobial, anticancer, antioxidant, and enzyme inhibitory properties. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in this promising area.

Antimicrobial Activity

Substituted nitrophenols have demonstrated notable efficacy against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.

Antibacterial Activity

Several nitrophenol derivatives have been identified as potent antibacterial agents. The position and nature of the substituents on the phenol ring play a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Substituted Nitrophenols

| Compound | Bacterium | Activity Metric | Value | Reference |

| 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol | Moraxella catarrhalis | MIC | 11 µM | |

| Ciprofloxacin (Reference) | Moraxella catarrhalis | MIC | 9 µM | |

| Halogenated Nitro-derivatives (9b-9d) | Staphylococcus aureus | MIC | 15.6–62.5 μg/mL | |

| Nitrated Pyrrolomycin (4b) | Staphylococcus aureus | MIC | 20 μM | |

| Nitrated Pyrrolomycin (4d) | Pseudomonas aeruginosa | MIC | 30 μM | |

| Zn(II) complex of 4-nitro-1,2-phenylenediamine | Streptococcus mutans | Inhibition Zone | 40.7 mm |

Antifungal Activity

The antifungal properties of nitrophenol derivatives are also well-documented, with some compounds showing strong inhibitory effects against pathogenic fungi.

Table 2: Antifungal Activity of Substituted Nitrophenols

| Compound | Fungus | Activity Metric | Value | Reference |

| 2-Allyl-4-nitrophenol | Botrytis cinerea | IC₅₀ | Enhanced activity noted | |

| 2-Allyl-4-nitrophenol | Phythophthora cinnamomi | Growth Inhibition | Strong | |

| Halogenated Nitro-derivatives (9b-9d) | Candida sp. | MFC | 15–62.5 μg/mL |

Anticancer Activity

The potential of substituted nitrophenols as anticancer agents has garnered significant attention. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Antiproliferative and Pro-Apoptotic Effects

Studies have shown that the position of the nitro substituent can significantly influence the antiproliferative effect of hydroxynaphthanilide derivatives, with para-substituted compounds often exhibiting higher potency.

Table 3: Anticancer Activity of Substituted Nitrophenols

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2) | THP-1, MCF-7 | Antiproliferative | Active | |

| 2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6) | THP-1, MCF-7 | Antiproliferative | Active | |

| 4-nitro-substituted benzylic diselenide 7 | MDA-MB-231 (Triple-Negative Breast Cancer) | Inhibition of Akt/mTOR & ERK pathways | Concerted inhibition | |

| Nitroaromatic Compound 3 | Ehrlich solid tumors (in vivo) | Antitumor effect | Significant | |

| Nitroaromatic Compound 24 | Ehrlich solid tumors (in vivo) | Antitumor effect | Significant | |

| Tetrahydroisoquinoline derivative 8e | Pancreatic cancer (PACA2) | IC₅₀ | 32.2 µM | |

| Tetrahydroisoquinoline derivative 9e | Lung carcinoma (A549) | IC₅₀ | 35.2 µM |

Signaling Pathways in Anticancer Activity

Substituted nitrophenols can modulate critical signaling pathways implicated in cancer cell survival and proliferation. For instance, certain organochalcogenides with nitro substituents have been shown to induce reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and the subsequent suppression of the Akt/mTOR and ERK signaling pathways.

Figure 1: Proposed mechanism of anticancer action for certain substituted nitrophenols.

Enzyme Inhibition

Substituted nitrophenols can act as inhibitors of various enzymes, a property that can be exploited for therapeutic purposes.

Cytochrome P450 Inhibition

p-Nitrophenol hydroxylation is a known probe for CYP2E1 activity, and several drugs are recognized as CYP2E1 inhibitors due to their ability to inhibit this process. However, studies have shown that other cytochrome P450 enzymes like CYP2A6 and CYP2C19 also participate in p-nitrophenol hydroxylation.

Catalase Inhibition

Nitro compounds, including nitrophenols, can inhibit the enzyme catalase after being transformed into dinitrosyl iron complexes (DNIC). This inhibition is significantly enhanced in the presence of halide ions.

Antioxidant Activity

While the nitro group is generally electron-withdrawing, some substituted nitrophenols have been investigated for their antioxidant properties. The overall antioxidant capacity is influenced by the complete molecular structure and the presence of other functional groups, such as hydroxyl groups, that can donate a hydrogen atom to scavenge free radicals. The antioxidant activity of phenolic compounds is a key factor in their protective effects against cardiovascular diseases.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The substituted nitrophenol compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiproliferative Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the substituted nitrophenol compounds for a defined period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

Figure 2: General workflow for the MTT assay to assess antiproliferative activity.

Apoptosis Detection - Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Toxicity and Safety Considerations

While substituted nitrophenols exhibit promising biological activities, their potential toxicity is a critical consideration in drug development. Nitrophenols can be toxic and are considered environmental pollutants. Exposure to nitrophenols can lead to various adverse health effects, including methemoglobinemia, where the blood's ability to carry oxygen is reduced. Animal studies have shown that 4-nitrophenol (B140041) may cause a blood disorder. Therefore, a thorough toxicological evaluation is essential for any lead compounds identified from this class.

Conclusion

Substituted nitrophenols represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated antimicrobial, anticancer, and enzyme inhibitory properties warrant further investigation for the development of novel therapeutic agents. The structure-activity relationship studies are crucial for optimizing the potency and selectivity while minimizing the toxicity of these compounds. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers to advance the exploration of substituted nitrophenols in drug discovery and development.

An In-depth Technical Guide on the Reactivity of the Nitro Group in 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-isopropyl-2-nitrophenol is a substituted aromatic compound featuring a nitro group ortho to a hydroxyl group and a meta-disposed isopropyl group. The interplay of these functional groups dictates the molecule's reactivity, particularly that of the nitro group, which is a key site for chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic routes related to this compound, with a focus on the transformations of its nitro group. Due to the limited availability of specific experimental data for this compound, information from closely related analogs is included to provide a predictive framework for its reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK-- |

| CAS Number | 153506-06-0 | --INVALID-LINK-- |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| Computed XLogP3 | 3.1 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |

Reactivity of the Nitro Group

The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself a primary site for chemical modification.

Reduction of the Nitro Group

The most prominent reaction of the nitro group is its reduction to an amino group (-NH₂), which is a critical step in the synthesis of various derivatives. This transformation can be achieved through several methods:

-

Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Catalyst Typical Conditions Palladium on Carbon (Pd/C) H₂ gas, methanol (B129727) or ethanol (B145695) as solvent, room temperature and pressure Platinum(IV) oxide (PtO₂) H₂ gas, various solvents Raney Nickel H₂ gas, ethanol or methanol as solvent -

Metal-Acid Systems: The reduction can also be effected by using a metal in an acidic medium.

Metal/Acid System Notes Tin (Sn) in Hydrochloric Acid (HCl) A classic method for nitro group reduction. Iron (Fe) in Hydrochloric Acid (HCl) A widely used and cost-effective method. Zinc (Zn) in Acetic Acid A milder alternative.

The reduction of the nitro group proceeds through nitroso and hydroxylamine (B1172632) intermediates.

Caption: Stepwise reduction of the nitro group.

Experimental Protocol: Reduction of a Related Nitrophenol

The following is a generalized protocol for the reduction of a nitrophenol, which can be adapted for this compound.

Materials:

-

Nitrophenol derivative

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) (for neutralization)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

-

Dissolve the nitrophenol derivative in ethanol in a round-bottom flask.

-

Add a stoichiometric excess of tin(II) chloride dihydrate to the solution.

-

Carefully add concentrated hydrochloric acid dropwise while stirring.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Synthesis of this compound

A documented synthesis of this compound involves the nitration of 3-isopropylphenol (B134271).[1]

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3-isopropylphenol

-

Sodium nitrate (B79036) (NaNO₃)

-

Sulfuric acid (3M)

-

Sodium nitrite (B80452) (NaNO₂) (catalytic amount)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for chromatography

-

Methanol

Procedure:

-

Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in dichloromethane (40 ml).

-

Add sodium nitrate (2.06 g, 24 mmol) to the solution.

-

Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.

-

Stir the mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with dichloromethane and extract with water.

-

Dry the organic layer over magnesium sulfate and filter.

-

Evaporate the solvent and purify the resulting solid by silica gel chromatography (4% MeOH/CH₂Cl₂).

-

This procedure reportedly yields the desired product in 27% yield (1.09 g).[1]

Reactivity of the Phenolic Group and Aromatic Ring

The hydroxyl and isopropyl groups also influence the overall reactivity of the molecule. The hydroxyl group is an activating, ortho-, para-director for electrophilic aromatic substitution. However, the positions ortho and para to the hydroxyl group are already substituted. The isopropyl group is also an activating group.

Electrophilic Aromatic Substitution

Further electrophilic substitution on the aromatic ring is possible, although the strong deactivating effect of the nitro group will make it less favorable. The positions for potential substitution will be directed by the existing activating groups.

Caption: Potential sites for electrophilic aromatic substitution.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the scientific literature regarding the biological activities and involvement in signaling pathways of this compound. However, nitrophenols as a class are known to exhibit a range of biological effects, and further investigation into the specific properties of this compound is warranted.

Conclusion

The reactivity of the nitro group in this compound is a central feature of its chemistry, with reduction to the corresponding aminophenol being a key transformation. The synthesis of this compound has been documented, providing a basis for further studies. While specific quantitative data on its reactivity and biological activity are scarce, the information available for related compounds provides a valuable framework for predicting its behavior and designing future research. This guide serves as a foundational resource for scientists interested in exploring the chemical and biological potential of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Acidity and pKa of 5-isopropyl-2-nitrophenol

Abstract

Introduction

This compound is a substituted phenol (B47542) containing both an electron-withdrawing nitro group and an electron-donating isopropyl group. The acidity of a phenol is a critical physicochemical parameter that influences its reactivity, solubility, and biological activity. The interplay of the electronic effects of the substituents on the aromatic ring governs the ease with which the phenolic proton can be abstracted. This guide explores these effects to predict the acidity of this compound and provides methodologies for its empirical determination.

Substituent Effects on Phenol Acidity

The acidity of phenols is primarily determined by the stability of the corresponding phenoxide ion formed upon deprotonation. Substituents on the aromatic ring can significantly influence this stability.

-

Electron-Withdrawing Groups (EWGs): Groups like the nitro (-NO₂) group increase the acidity of phenols.[1][2][3] They delocalize the negative charge of the phenoxide ion through resonance and inductive effects, thereby stabilizing it.[1][2] The effect is most pronounced when the EWG is in the ortho or para position relative to the hydroxyl group.[2][4]

-

Electron-Donating Groups (EDGs): Alkyl groups, such as isopropyl (-CH(CH₃)₂), are electron-donating and decrease the acidity of phenols.[1][5] They destabilize the phenoxide ion by increasing the electron density on the ring.[1]

In this compound, the nitro group at the ortho position is expected to significantly increase acidity, while the isopropyl group at the meta position (relative to the nitro group) will have a weaker, acid-weakening effect. Therefore, the pKa of this compound is anticipated to be considerably lower than that of phenol (pKa ≈ 10.0) and slightly higher than that of 2-nitrophenol (B165410) (pKa ≈ 7.2).

Quantitative Data on Acidity

While a specific experimentally determined pKa for this compound is not available in the reviewed literature, the table below presents the pKa values of related compounds to provide a basis for estimation.

| Compound | CAS Number | Molecular Formula | pKa | Source |

| Phenol | 108-95-2 | C₆H₅OH | 10.0 | [6] |

| 2-Nitrophenol | 88-75-5 | C₆H₅NO₃ | 7.2 | [6] |

| 4-Nitrophenol | 100-02-7 | C₆H₅NO₃ | 7.1 | [6] |

| m-Cresol | 108-39-4 | C₇H₈O | 10.1 | [6] |

| p-Cresol | 106-44-5 | C₇H₈O | 10.2 | [6] |

| Thymol (2-isopropyl-5-methylphenol) | 89-83-8 | C₁₀H₁₄O | 10.59 (Predicted) | [7] |

| 2-isopropyl-5-methyl-4-nitrophenol | Not Available | C₁₀H₁₃NO₃ | < 10.59 (Expected) | [7] |

| This compound | 153506-06-0 | C₉H₁₁NO₃ | Estimated ~7.5 | N/A |

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometry

This section outlines a detailed methodology for the experimental determination of the pKa of this compound, adapted from established protocols for phenolic compounds.[7][8][9]

Materials

-

This compound

-

Methanol (B129727) or Ethanol (ACS grade)

-

Buffer solutions (pH 2 to 12)

-

Deionized water

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in methanol or ethanol.

-

Preparation of Sample Solutions: For each buffer solution, add a small, constant volume of the stock solution to a volumetric flask and dilute to the mark with the respective buffer. This ensures that the concentration of the analyte is constant across all samples.

-

Spectrophotometric Measurement: Record the UV-Vis absorption spectrum for each sample solution from 200 to 500 nm.

-

Data Analysis:

-

Identify the wavelength at which the maximum difference in absorbance is observed between the protonated (acidic pH) and deprotonated (alkaline pH) forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The pKa is the pH value at which the absorbance is exactly halfway between the minimum and maximum absorbance values. This corresponds to the inflection point of the resulting sigmoidal curve.

-

Visualizations

Logical Relationship of Substituent Effects on Acidity

Caption: Substituent effects on the acidity of this compound.

Experimental Workflow for pKa Determination

Caption: Workflow for the spectrophotometric determination of pKa.

Conclusion

The acidity of this compound is significantly influenced by its substituents. The ortho-nitro group is expected to be the dominant factor, leading to a substantial increase in acidity compared to phenol. While an experimental pKa value is not documented in the searched literature, a reasonable estimate based on related compounds places it in the range of 7.5. The provided experimental protocol offers a robust method for the empirical determination of this important physicochemical property, which is crucial for its further development in chemical and pharmaceutical research.

References

- 1. firsthope.co.in [firsthope.co.in]

- 2. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]

- 4. sips.org.in [sips.org.in]

- 5. m.youtube.com [m.youtube.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. benchchem.com [benchchem.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of Isopropyl-nitrophenol and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of isopropyl-nitrophenol, focusing on their synthesis, physicochemical properties, and potential biological activities. Due to the limited availability of experimental data for some of these specific compounds, this guide incorporates both reported and computed values to offer a comparative analysis. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science.

Introduction to Isopropyl-nitrophenol Isomers

Isopropyl-nitrophenols are a group of aromatic compounds that feature both an isopropyl group and a nitro group substituted on a phenol (B47542) ring. The relative positions of these functional groups give rise to several structural isomers, each with potentially unique chemical and biological properties. The interplay between the electron-donating isopropyl group and the electron-withdrawing nitro group on the phenolic ring influences the acidity, reactivity, and potential biological interactions of these molecules. Understanding the properties of each isomer is crucial for their potential application in drug design and as chemical intermediates.

The primary isomers of isopropyl-nitrophenol include:

-

2-isopropyl-4-nitrophenol

-

2-isopropyl-5-nitrophenol

-

5-isopropyl-2-nitrophenol

This guide will delve into the available data for these isomers, providing a structured comparison of their properties.

Physicochemical Properties

The physicochemical properties of the isopropyl-nitrophenol isomers are critical for predicting their behavior in various chemical and biological systems. While experimental data is sparse, computed values from reliable sources like PubChem provide useful estimates. The following tables summarize the key physicochemical properties of the main isomers.

Table 1: General and Computed Physicochemical Properties of Isopropyl-nitrophenol Isomers

| Property | 2-isopropyl-4-nitrophenol | 2-isopropyl-5-nitrophenol | 4-isopropyl-2-nitrophenol | This compound | Source |

| IUPAC Name | 4-nitro-2-(propan-2-yl)phenol | 5-nitro-2-(propan-2-yl)phenol | 2-nitro-4-(propan-2-yl)phenol | 2-nitro-5-(propan-2-yl)phenol | PubChem |

| CAS Number | 60515-72-2[1][2] | 170230-13-4[3] | 1576-10-9[4] | 153506-06-0[5][6] | PubChem |

| Molecular Formula | C₉H₁₁NO₃[1][2] | C₉H₁₁NO₃[3] | C₉H₁₁NO₃[4] | C₉H₁₁NO₃[5][6] | PubChem |

| Molecular Weight | 181.19 g/mol [1][2] | 181.19 g/mol [3] | 181.19 g/mol [4] | 181.19 g/mol [5][6] | PubChem |

| XLogP3 (Computed) | 2.4 | 2.5[3] | 2.9 | 3.1[6] | PubChem |

| Hydrogen Bond Donor Count (Computed) | 1 | 1[3] | 1 | 1[6] | PubChem |

| Hydrogen Bond Acceptor Count (Computed) | 3[2] | 3[3] | 3 | 3[6] | PubChem |

| Rotatable Bond Count (Computed) | 2 | 2[3] | 2 | 2[6] | PubChem |

| Topological Polar Surface Area (Computed) | 66.1 Ų | 66.1 Ų[3] | 66.1 Ų | 66.1 Ų[6] | PubChem |

Table 2: Experimental and Predicted Physicochemical Properties of Isopropyl-nitrophenol Isomers

| Property | 2-isopropyl-4-nitrophenol | 2-isopropyl-5-nitrophenol | 4-isopropyl-2-nitrophenol | This compound | Source |

| Melting Point | Data not available | Data not available | Data not available | Data not available | |

| Boiling Point | Data not available | Data not available | Data not available | Data not available | |

| pKa (Predicted) | 7.62 ± 0.22[2] | Data not available | Data not available | Data not available | Guidechem |

| Solubility | Low in water, soluble in organic solvents (predicted) | Low in water, soluble in organic solvents (predicted) | Low in water, soluble in organic solvents (predicted) | Low in water, soluble in organic solvents (predicted) |

Experimental Protocols

Synthesis of 4-isopropyl-2-nitrophenol[7]

This protocol describes the synthesis of 4-isopropyl-2-nitrophenol from 4-hydroxycumene.

-

Materials: 4-hydroxycumene, 70% nitric acid, water, ethyl acetate (B1210297), anhydrous sodium sulfate (B86663), silica (B1680970) gel.

-

Procedure:

-

To a suspension of 5.0 g of 4-hydroxycumene in 14 ml of water, add 4.0 ml of 70% nitric acid dropwise while cooling with ice.

-

Allow the temperature of the mixture to rise to room temperature and continue the reaction for 40 minutes.

-

Add 500 ml of water to the reaction mixture and extract with 500 ml of ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure.

-

Purify the residue by silica-gel column chromatography using ethyl acetate as the eluent to obtain 4-isopropyl-2-nitrophenol.

-

Synthesis of this compound[5]

This protocol outlines the synthesis of this compound from 3-isopropylphenol (B134271).

-

Materials: 3-isopropylphenol, methylene (B1212753) chloride, sodium nitrate (B79036), 3M sulfuric acid, sodium nitrite (B80452) (catalytic amount), water, magnesium sulfate, silica gel, 4% methanol (B129727) in methylene chloride.

-

Procedure:

-

Dissolve 3.00 g (22 mmol) of 3-isopropylphenol in 40 ml of methylene chloride.

-

Add 2.06 g (24 mmol) of sodium nitrate to the solution.

-

Add 25 mL of 3M sulfuric acid, followed by a catalytic amount of sodium nitrite.

-

Stir the mixture for 24 hours.

-

Dilute the reaction mixture with methylene chloride and extract with water.

-

Dry the organic layer over magnesium sulfate and filter.

-

Evaporate the solvent and purify the resulting solid by silica gel chromatography using 4% methanol in methylene chloride as the eluent to yield the desired product.

-

Characterization of Isopropyl-nitrophenol Isomers

The following are general procedures for the characterization of the synthesized isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The spectrum should show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and the hydroxyl proton. For this compound, the reported ¹H NMR (in CD₃COCD₃) shows signals at δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), and 1.24 (d, 6H).[5]

-

¹³C NMR: The spectrum should display the expected number of signals corresponding to the carbon atoms in the molecule, including the aromatic carbons, the carbons of the isopropyl group, and any other substituents.

-

-

Infrared (IR) Spectroscopy: Acquire the IR spectrum of the sample (e.g., as a KBr pellet or a thin film). Look for characteristic absorption bands for the O-H stretch of the phenol (typically broad, around 3200-3600 cm⁻¹), the C-H stretches of the aromatic ring and the isopropyl group (around 2850-3100 cm⁻¹), the aromatic C=C stretches (around 1450-1600 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively).

-

Mass Spectrometry (MS): Determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the isopropyl-nitrophenol isomer (181.19 g/mol ).

Visualizations

The following diagrams illustrate the synthesis workflows for two of the isopropyl-nitrophenol isomers based on the described experimental protocols.

Biological Activities and Signaling Pathways

There is a significant lack of specific data in the public domain regarding the biological activities and signaling pathway interactions of the simple isopropyl-nitrophenol isomers. However, the biological activities of structurally related compounds, such as nitrophenols and thymol (B1683141) (2-isopropyl-5-methylphenol), can provide insights into their potential effects.

-

Potential Antimicrobial Activity: Thymol, a closely related compound, is well-known for its antimicrobial and antioxidant properties. The introduction of a nitro group to the phenolic ring, as seen in the isopropyl-nitrophenol isomers, may modulate this activity. Nitrophenols themselves have been investigated for their antimicrobial effects. Therefore, it is plausible that the isomers of isopropyl-nitrophenol may exhibit antimicrobial properties, a hypothesis that warrants further investigation.

-

Enzyme Inhibition: Nitrophenols are known to act as uncouplers of oxidative phosphorylation and can inhibit various enzymes. The specific inhibitory profile is likely to be dependent on the isomeric form.

-

Signaling Pathway Modulation: While no specific signaling pathways have been identified for these isomers, phenolic compounds are known to interact with a wide range of cellular signaling pathways, including those involved in inflammation, apoptosis, and cellular proliferation. The presence of the nitro group can significantly alter the electronic properties of the phenol and its ability to interact with biological targets.

Given the lack of direct evidence, the following diagram illustrates a hypothetical workflow for investigating the biological activities of these compounds.

Conclusion and Future Directions

The isomers of isopropyl-nitrophenol represent a class of compounds with potential for further investigation in various scientific fields. This guide has summarized the currently available, though limited, information on their physicochemical properties and synthesis. The lack of comprehensive experimental data highlights a significant research gap.

Future research should focus on:

-

The systematic synthesis and purification of all primary isomers.

-

Comprehensive experimental determination of their physicochemical properties, including melting points, boiling points, pKa values, and solubility in various solvents.

-

In-depth characterization using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

-

Systematic screening for a range of biological activities, including antimicrobial, antifungal, antioxidant, and cytotoxic effects.

-

Mechanistic studies to elucidate any observed biological activities and to identify potential molecular targets and affected signaling pathways.

By addressing these research gaps, a clearer understanding of the structure-activity relationships of the isopropyl-nitrophenol isomers can be established, potentially leading to the development of new therapeutic agents or valuable chemical probes.

References

- 1. 2-Isopropyl-4-nitrophenol | C9H11NO3 | CID 528954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Isopropyl-5-nitrophenol | C9H11NO3 | CID 18980071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-isopropyl-2-nitrophenol | CAS#:1576-10-9 | Chemsrc [chemsrc.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Nitro-5-isopropylphenol | C9H11NO3 | CID 14091686 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 5-isopropyl-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a thorough literature review of 5-isopropyl-2-nitrophenol, a substituted phenol (B47542) of interest in various chemical research areas. This document collates available data on its synthesis, physicochemical properties, and characterization. Due to the limited direct research on this specific isomer, this guide also draws upon data from structurally related compounds to infer potential biological activities and suggest future research directions.

Core Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-nitro-5-propan-2-ylphenol | PubChem[1] |

| CAS Number | 153506-06-0 | ChemicalBook[2] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| XLogP3 (Computed) | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | PubChem[1] |

| Rotatable Bond Count (Computed) | 2 | PubChem[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Source |

| ¹H NMR (CD₃COCD₃) | δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H) | ChemicalBook[2] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the nitration of 3-isopropylphenol (B134271).[2]

Materials:

-

3-isopropylphenol

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Sodium nitrate (B79036) (NaNO₃)

-

Sulfuric acid (H₂SO₄, 3M)

-

Sodium nitrite (B80452) (NaNO₂) (catalytic amount)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Methanol (B129727) (MeOH)

Procedure:

-

Dissolve 3-isopropylphenol (3.00 g, 22 mmol) in methylene chloride (40 ml).

-

Add sodium nitrate (2.06 g, 24 mmol) to the solution.

-

Add 3M sulfuric acid (25 mL) followed by a catalytic amount of sodium nitrite.

-

Stir the mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with methylene chloride and extract with water.

-

Dry the organic layer over magnesium sulfate and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting solid by column chromatography on silica gel using 4% methanol in methylene chloride as the eluent to yield the final product (1.09 g, 27% yield).[2]

Characterization of this compound

While detailed experimental protocols for the characterization of this compound are not extensively published, standard analytical techniques can be employed based on methods used for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Acquire the spectrum in a suitable deuterated solvent (e.g., CDCl₃ or (CD₃)₂CO). The expected signals would correspond to the aromatic protons, the isopropyl group protons (a septet and a doublet), and the hydroxyl proton. The reported signals in deuterated acetone (B3395972) are δ 7.95 (d, 1H), 7.62 (d, 1H), 7.11 (d, 1H), 2.95 (m, 1H), 1.24 (d, 6H).[2]

-

¹³C NMR: Acquire the spectrum to identify the number of unique carbon environments, including the aromatic carbons, the isopropyl carbons, and the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy:

-

Record the IR spectrum to identify characteristic functional groups. Expected vibrational bands would include:

-

O-H stretching of the phenolic hydroxyl group.

-

C-H stretching of the isopropyl group and the aromatic ring.

-

C=C stretching of the aromatic ring.

-

Asymmetric and symmetric N-O stretching of the nitro group.

-

Mass Spectrometry (MS):

-

Utilize mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the molecular weight of this compound (181.19 g/mol ).

Mandatory Visualizations

Caption: Synthesis workflow for this compound.

Caption: Hypothetical workflow for biological evaluation.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the activities of structurally related compounds can provide insights into its potential pharmacological profile.

-

Antimicrobial Activity: Nitrophenols and their derivatives are known to exhibit a broad spectrum of antimicrobial activities. The nitro group is a key pharmacophore that can contribute to this activity. It is plausible that this compound could possess antibacterial or antifungal properties. Further research, such as determining the minimum inhibitory concentration (MIC) against various microbial strains, is warranted.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties due to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The parent compound, thymol (B1683141) (2-isopropyl-5-methylphenol), is a known antioxidant. The presence of the electron-withdrawing nitro group on the aromatic ring of this compound might influence its antioxidant potential.

-

Cytotoxic Activity: Some nitrophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring.

Given the biological activities of related compounds, this compound could potentially interact with signaling pathways related to oxidative stress and cell survival. Future research could explore its effects on pathways such as the NF-κB pathway, which is involved in inflammation and immunity, or apoptosis-related pathways.

Future Research Directions

The current literature on this compound is limited, presenting several opportunities for future research:

-

Comprehensive Physicochemical Characterization: Experimental determination of key properties such as melting point, boiling point, solubility in various solvents, and pKa is essential for a complete profile of this compound.

-

Thorough Spectroscopic Analysis: Detailed analysis using ¹³C NMR, IR, and high-resolution mass spectrometry would provide a complete structural confirmation and a reference for future studies.

-

Systematic Biological Evaluation: A comprehensive screening of this compound for various biological activities, including antimicrobial, antioxidant, and cytotoxic effects, would be a valuable contribution to the field.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action and identify the molecular targets and signaling pathways involved would be crucial for its potential development as a therapeutic agent.

-

Synthesis of Derivatives: The synthesis and biological evaluation of derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Use of 5-isopropyl-2-nitrophenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-isopropyl-2-nitrophenol, a versatile building block in organic synthesis. This document details its preparation, key transformations, and subsequent application in the synthesis of valuable heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Introduction

This compound is an aromatic compound featuring a phenolic hydroxyl group, a nitro group, and an isopropyl substituent on the benzene (B151609) ring. This unique combination of functional groups makes it a valuable starting material for a variety of chemical transformations. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic proton, while its susceptibility to reduction provides a pathway to ortho-aminophenol derivatives. The phenolic hydroxyl group, in turn, allows for O-alkylation reactions, such as the Williamson ether synthesis. These reactive sites are pivotal for the construction of more complex molecules, including heterocyclic systems with potential biological activity.

Physicochemical Properties